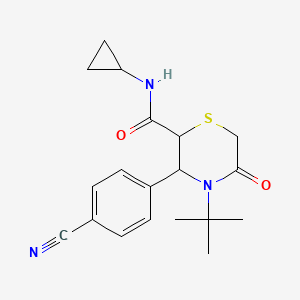

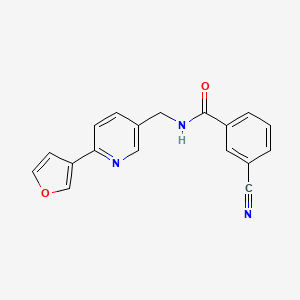

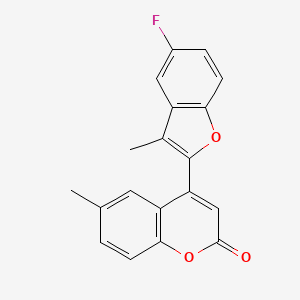

![molecular formula C22H23N3O3S B2409675 N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1235656-83-3](/img/structure/B2409675.png)

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a chemical compound. It is a benzamide derivative . The compound has been synthesized for high 5-HT4 receptor binding affinities .

Synthesis Analysis

The synthesis of this compound involves several steps. A series of novel benzamide derivatives were synthesized by altering the 4-fluorophenylalkyl moiety in cisapride . The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex. The compound is a benzamide derivative, which means it contains a benzamide group . The benzamide group is attached to a piperidin-4-yl group, which is further attached to a benzo[d]thiazole-2-carboxamide group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling, esterification, reduction, activation, and condensation . The compound was synthesized for high 5-HT4 receptor binding affinities .Wissenschaftliche Forschungsanwendungen

Alternative Product Formation in One-Pot Reactions

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide has been studied in the context of one-pot reactions. For instance, in the research by Krauze et al. (2007), alternative products such as N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide were obtained in a one-pot cyclocondensation involving compounds similar to the N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide (Krauze et al., 2007).

Synthesis of 1,2,3-Thiadiazoles

In the synthesis of 1,2,3-thiadiazoles, as explored by Peet and Sunder (1975), the reaction of phenoxyacetyl chlorides with diazoacetylamides led to the formation of α-diazo-β-ketoacetamides, which are structurally related to N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide (Peet & Sunder, 1975).

Antimicrobial Study of Substituted 2-Aminobenzothiazoles Derivatives

In the research conducted by Anuse et al. (2019), the antimicrobial properties of derivatives of N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide, a compound structurally similar to the subject compound, were investigated, demonstrating potential in antimicrobial applications (Anuse et al., 2019).

Quantum Chemical Studies in Corrosion Inhibition

Yadav et al. (2016) studied synthesized benzimidazole derivatives, including those structurally similar to N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide, for their corrosion inhibiting properties on N80 steel, suggesting potential applications in materials science (Yadav et al., 2016).

Molecular Interaction with CB1 Cannabinoid Receptor

Research by Shim et al. (2002) on the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insights into the molecular interactions of similar compounds, which could be relevant for the development of drugs targeting cannabinoid receptors (Shim et al., 2002).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain .

Mode of Action

The compound acts as an inhibitor of COX-1 . By binding to the active site of the enzyme, it prevents the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Under normal conditions, arachidonic acid is converted into prostaglandins by the action of COX-1. Prostaglandins play a crucial role in the inflammatory response. By inhibiting COX-1, the compound reduces the production of prostaglandins, thereby affecting the inflammatory response .

Pharmacokinetics

Thiazole derivatives, like the compound , are typically slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability, distribution in the body, and its eventual excretion.

Result of Action

The primary result of the compound’s action is a reduction in inflammation and pain . By inhibiting the production of prostaglandins, the compound reduces the inflammatory response. This can lead to a decrease in symptoms such as swelling, redness, and pain associated with inflammation .

Eigenschaften

IUPAC Name |

N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c26-20(15-28-17-6-2-1-3-7-17)25-12-10-16(11-13-25)14-23-21(27)22-24-18-8-4-5-9-19(18)29-22/h1-9,16H,10-15H2,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAFGRHNONABRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

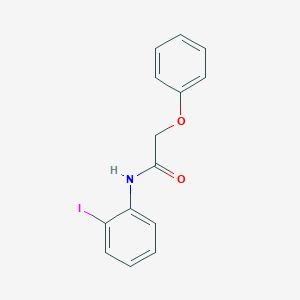

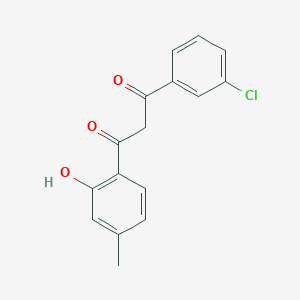

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2409595.png)

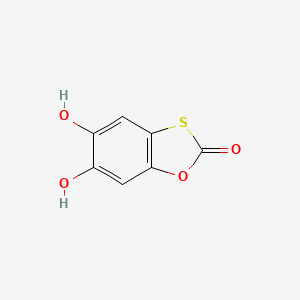

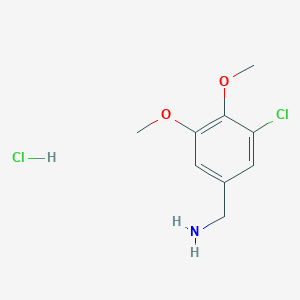

![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409599.png)

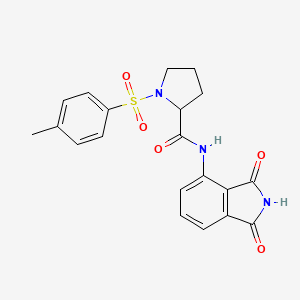

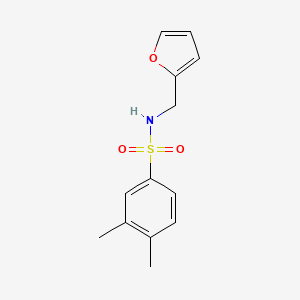

![3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2409602.png)

![7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine](/img/structure/B2409604.png)

![Ethyl 2-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]acetate](/img/structure/B2409607.png)